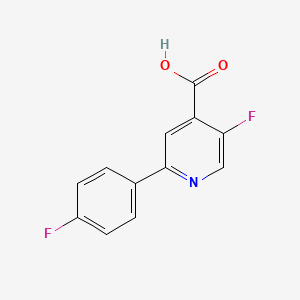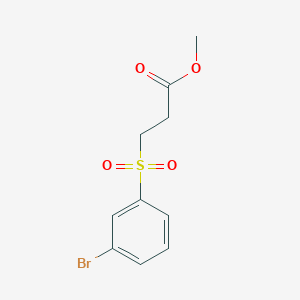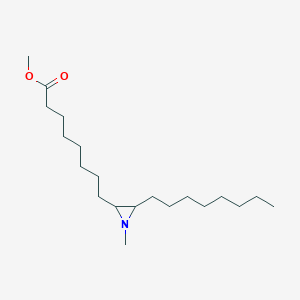
(S)-4-Bromo-N-methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-Bromo-N-methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 4-position of the benzamide ring, a methyl group attached to the nitrogen atom, and a pyrrolidine ring attached to the butan-2-yl side chain
準備方法
The synthesis of (S)-4-Bromo-N-methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)benzamide typically involves multiple steps, including the formation of the benzamide core, bromination, and the introduction of the pyrrolidine ring. Here is a general synthetic route:
Formation of Benzamide Core: The starting material, 4-bromoaniline, is reacted with an appropriate acylating agent, such as acetic anhydride, to form 4-bromoacetanilide.
Bromination: The 4-bromoacetanilide is then brominated using a brominating agent like bromine or N-bromosuccinimide to introduce the bromine atom at the 4-position.
Introduction of Pyrrolidine Ring: The brominated intermediate is then reacted with (S)-3-methyl-1-(pyrrolidin-1-yl)butan-2-amine under suitable conditions to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
化学反応の分析
(S)-4-Bromo-N-methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The bromine atom in the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
科学的研究の応用
(S)-4-Bromo-N-methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-4-Bromo-N-methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
類似化合物との比較
(S)-4-Bromo-N-methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)benzamide can be compared with other similar compounds, such as:
4-Bromo-N-methylbenzamide: Lacks the pyrrolidine ring and butan-2-yl side chain, resulting in different chemical and biological properties.
N-Methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)benzamide: Lacks the bromine atom, which may affect its reactivity and interactions.
(S)-4-Bromo-N-methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)acetamide: Has an acetamide group instead of a benzamide group, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C17H25BrN2O |
|---|---|
分子量 |
353.3 g/mol |
IUPAC名 |
4-bromo-N-methyl-N-(3-methyl-1-pyrrolidin-1-ylbutan-2-yl)benzamide |
InChI |
InChI=1S/C17H25BrN2O/c1-13(2)16(12-20-10-4-5-11-20)19(3)17(21)14-6-8-15(18)9-7-14/h6-9,13,16H,4-5,10-12H2,1-3H3 |
InChIキー |
XOGJFWOAQFXMFP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CN1CCCC1)N(C)C(=O)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetaldehyde](/img/structure/B12066950.png)
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-pyren-1-ylbutanethioate](/img/structure/B12066953.png)
![Benzene, 1-[(1S)-1-isocyanatoethyl]-4-methoxy-(9CI)](/img/structure/B12066957.png)





![Benzenamine, 3-chloro-4-[4-(methylthio)phenoxy]-](/img/structure/B12066992.png)
![4-[4-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]piperazin-1-yl]benzenesulfonamide;hydrochloride](/img/structure/B12067008.png)
![Sodium;2-[4-(10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate](/img/structure/B12067020.png)



